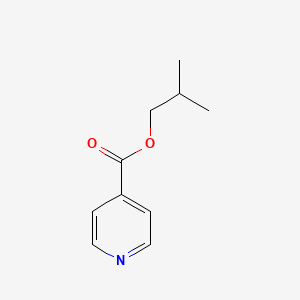
2-Methylpropyl pyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridinecarboxylic acid 2-methylpropyl ester is an organic compound that belongs to the class of pyridinecarboxylic acid esters It is characterized by a pyridine ring substituted with a carboxylic acid ester group at the fourth position and a 2-methylpropyl group attached to the ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-pyridinecarboxylic acid 2-methylpropyl ester typically involves the esterification of 4-pyridinecarboxylic acid with 2-methylpropanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
4-Pyridinecarboxylic acid+2-MethylpropanolAcid Catalyst4-Pyridinecarboxylic acid 2-methylpropyl ester+Water
Industrial Production Methods: In an industrial setting, the production of 4-pyridinecarboxylic acid 2-methylpropyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Pyridinecarboxylic acid 2-methylpropyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 4-pyridinecarboxylic acid and 2-methylpropanol in the presence of water and an acid or base catalyst.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)
Reduction: Lithium aluminum hydride, dry ether
Substitution: Nitrating mixture (for nitration), halogen (for halogenation)
Major Products:
Hydrolysis: 4-Pyridinecarboxylic acid, 2-methylpropanol
Reduction: 4-Pyridinecarboxylic acid 2-methylpropyl alcohol
Substitution: Substituted pyridine derivatives
Scientific Research Applications
4-Pyridinecarboxylic acid 2-methylpropyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Medicine: It may serve as a precursor for the development of drugs targeting specific biological pathways.
Industry: The ester is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-pyridinecarboxylic acid 2-methylpropyl ester depends on its specific application. In general, the ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets or participate in further chemical reactions. The pyridine ring can also engage in interactions with enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Comparison: 4-Pyridinecarboxylic acid 2-methylpropyl ester is unique due to the presence of the 2-methylpropyl ester group, which imparts distinct chemical and physical properties compared to its analogs. While picolinic acid, nicotinic acid, and isonicotinic acid share the pyridinecarboxylic acid core, their functional groups and positions differ, leading to variations in reactivity and applications.
Properties
CAS No. |
226896-38-4 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-methylpropyl pyridine-4-carboxylate |
InChI |
InChI=1S/C10H13NO2/c1-8(2)7-13-10(12)9-3-5-11-6-4-9/h3-6,8H,7H2,1-2H3 |
InChI Key |
BCCFADLFYUAUPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



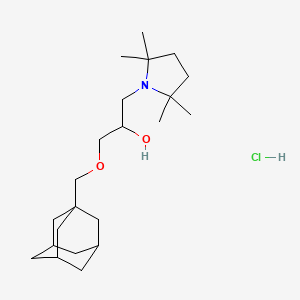
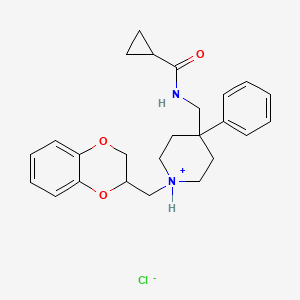
![3-(2,6-Dimethyl-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B13742546.png)
![hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-)](/img/structure/B13742552.png)
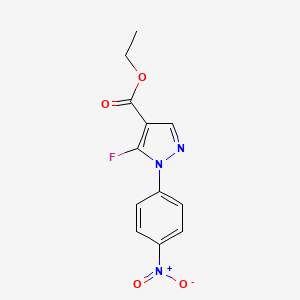
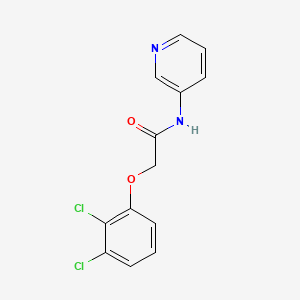
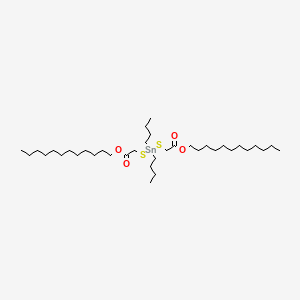

![7-[3-[7-[diethyl(methyl)azaniumyl]heptoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxyheptyl-diethyl-methylazanium;diiodide](/img/structure/B13742588.png)


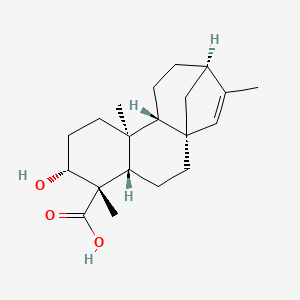
![[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13742604.png)
